molecular formula C11H21N5O6S B12496866 Arginine; tidiacic

Arginine; tidiacic

Cat. No.: B12496866
M. Wt: 351.38 g/mol
InChI Key: LUCWYYXUZVULSK-UHFFFAOYSA-N
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Description

Arginine; tidiacic is a compound that combines the amino acid arginine with tidiacic, also known as thiazolidine-2,4-dicarboxylic acid. This combination is known for its hepatoprotective properties, meaning it helps protect the liver from damage. The compound is often used in medical treatments for liver-related conditions and is marketed under the trade name Tiadilon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tidiacic involves the reaction of thiazolidine with maleic anhydride under controlled conditions to form thiazolidine-2,4-dicarboxylic acid. This compound is then combined with arginine in a 1:1 ratio to form arginine; tidiacic .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of thiazolidine-2,4-dicarboxylic acid followed by its combination with arginine. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Arginine; tidiacic undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Arginine; tidiacic has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of arginine; tidiacic involves its role as a sulfur donor, which helps in detoxifying harmful substances in the liver. The compound interacts with various molecular targets and pathways, including those involved in oxidative stress and inflammation. By donating sulfur, it helps in the synthesis of glutathione, a crucial antioxidant in the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arginine; tidiacic is unique due to its dual role as both an amino acid and a sulfur donor. This combination enhances its hepatoprotective properties and makes it particularly effective in treating liver-related conditions. Unlike other similar compounds, this compound provides both nutritional and detoxifying benefits .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCWYYXUZVULSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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